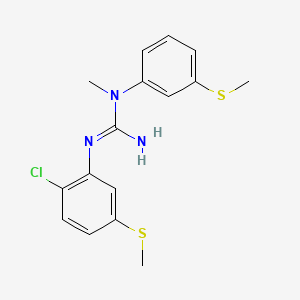

3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine

Übersicht

Beschreibung

CNS-5161 ist ein selektiver und hoch affiner Antagonist des N-Methyl-D-Aspartat-Rezeptors. Diese Verbindung wurde auf ihr Potenzial zur Behandlung von neuropathischen Schmerzen, Migräne und Cluster-Kopfschmerzen untersucht . Es ist bekannt für seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und selektiv N-Methyl-D-Aspartat-Rezeptoren in vivo zu markieren .

Vorbereitungsmethoden

Die Herstellung von CNS-5161 beinhaltet synthetische Wege, die die Reaktion spezifischer chemischer Vorläufer unter kontrollierten Bedingungen umfassen. Die genaue Syntheseroute und die industriellen Produktionsmethoden werden nicht allgemein veröffentlicht, es ist jedoch bekannt, dass CNS-5161 durch eine Reihe chemischer Reaktionen synthetisiert wird, die seine hohe Reinheit und Wirksamkeit gewährleisten .

Analyse Chemischer Reaktionen

CNS-5161 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus CNS-5161, was zur Bildung oxidierter Produkte führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen von CNS-5161 führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe in CNS-5161 durch eine andere, was zur Bildung substituierter Produkte führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Structure

The compound features a guanidine core with two methylthio groups and a chloro substituent on the aromatic rings. Its structure is crucial for its interaction with biological targets, particularly the N-methyl-D-aspartate (NMDA) receptor.

Neurological Disorders

CNS 5161 has shown promise in preclinical studies for its ability to modulate synaptic transmission and provide neuroprotection. Research indicates that it may help alleviate symptoms associated with neurodegenerative diseases by reducing excitotoxic damage caused by excessive NMDA receptor activation.

Pain Management

The compound's antagonistic action on NMDA receptors suggests potential applications in pain management. Studies have indicated that CNS 5161 could offer relief for patients suffering from chronic pain conditions linked to nerve damage.

Study on Neuropathic Pain

A study involving patients with diabetic neuropathy demonstrated that CNS 5161 could significantly reduce pain levels compared to a placebo. The mechanism was attributed to its NMDA receptor antagonism, which decreased excitatory signaling in the nervous system.

Neuroprotection in Stroke Models

In animal models of stroke, CNS 5161 administration resulted in reduced neuronal death and improved functional outcomes. The neuroprotective effects were linked to its ability to inhibit excitotoxicity during ischemic episodes.

Wirkmechanismus

CNS-5161 exerts its effects by selectively binding to the activated form of the N-methyl-D-aspartate receptor. This binding inhibits the receptor’s activity, leading to a reduction in the excitatory neurotransmission mediated by glutamate . The molecular targets involved include the N-methyl-D-aspartate receptor ion channels, which play a crucial role in synaptic plasticity and neuronal communication .

Vergleich Mit ähnlichen Verbindungen

CNS-5161 ist im Vergleich zu anderen N-Methyl-D-Aspartat-Rezeptor-Antagonisten aufgrund seiner hohen Selektivität und Affinität für die aktivierte Form des Rezeptors einzigartig. Ähnliche Verbindungen umfassen:

Memantin: Ein weiterer N-Methyl-D-Aspartat-Rezeptor-Antagonist, der bei der Behandlung der Alzheimer-Krankheit eingesetzt wird.

Ketamin: Ein bekannter N-Methyl-D-Aspartat-Rezeptor-Antagonist mit anästhetischen und analgetischen Eigenschaften.

Dextromethorphan: Ein rezeptfreies Hustenmittel, das auch als N-Methyl-D-Aspartat-Rezeptor-Antagonist wirkt.

CNS-5161 zeichnet sich durch seine Fähigkeit aus, effektiv in das Gehirn einzudringen und selektiv N-Methyl-D-Aspartat-Rezeptoren in vivo zu markieren .

Biologische Aktivität

3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine, commonly referred to as CNS 5161, is a synthetic compound with significant biological activity, particularly as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is critical for synaptic plasticity and memory function, making the compound a candidate for therapeutic applications in neurodegenerative diseases and conditions associated with excitotoxicity.

CNS 5161 interacts with the NMDA receptor through its guanidine moiety, effectively blocking ion flow through the NMDA channel. This antagonistic action can help mitigate the effects of excessive glutamate signaling, which is often implicated in neurodegenerative disorders such as Alzheimer's disease and stroke.

Pharmacological Applications

The primary pharmacological interest in CNS 5161 lies in its potential to treat various neurological disorders. Preclinical studies have demonstrated its ability to modulate synaptic transmission and provide neuroprotection. This positions it as a promising candidate for further research into therapies aimed at conditions like:

- Alzheimer's Disease

- Parkinson's Disease

- Stroke Recovery

- Traumatic Brain Injury

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| NMDA Receptor Antagonism | Significant inhibition of NMDA receptor activity, reducing excitotoxicity. | |

| Neuroprotective Effects | Potential to protect neurons from damage due to excitotoxicity. | |

| Modulation of Synaptic Transmission | Alters neurotransmitter release and synaptic plasticity. |

Case Studies and Research Findings

Several studies have explored the biological activity of CNS 5161:

- Neuroprotective Studies : In animal models, CNS 5161 has shown promise in reducing neuronal death following induced excitotoxicity, suggesting its potential utility in treating acute neurological injuries.

- Cognitive Function : Research indicates that CNS 5161 may improve cognitive deficits associated with neurodegenerative diseases by enhancing synaptic function and plasticity.

- Antioxidant Properties : Some studies suggest that CNS 5161 may exhibit antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Eigenschaften

IUPAC Name |

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3S2/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17/h4-10H,1-3H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVHEDNLONERHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166975 | |

| Record name | CNS 5161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CNS 5161 is a selective and high affinity N-methyl-D-aspartate (NMDA) receptor antagonist with preferential binding to the activated form of the receptor. CNS 5161 also penetrates the brain well and can be used to label selectively brain NMDA receptors in vivo. A radioactive form of CNS 5161 may be used as an agent to monitor NMDA receptors in the human brain using Positron Emission Tomography ("PET") and "the significance of a selective, validated radiopharmaceutical agent suitable for detecting widespread as well as highly localized changes in the NMDA receptor in the living brain cannot be exaggerated". | |

| Record name | CNS-5161 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

160754-76-7 | |

| Record name | CNS 5161 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160754767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CNS 5161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CNS-5161 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58S83M36V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.